Cas no 890633-78-0 (4-(3-amino-1-benzofuran-2-yl)-6-chloro-2H-chromen-2-one)

4-(3-amino-1-benzofuran-2-yl)-6-chloro-2H-chromen-2-one 化学的及び物理的性質
名前と識別子
-
- 4-(3-amino-1-benzofuran-2-yl)-6-chloro-2H-chromen-2-one
- 4-(3-amino-1-benzofuran-2-yl)-6-chlorochromen-2-one
- 2H-1-Benzopyran-2-one, 4-(3-amino-2-benzofuranyl)-6-chloro-
- 4-(3-aminobenzo[d]furan-2-yl)-6-chlorochromen-2-one
- F3228-0155
- VU0606037-1
- 4-(3-aminobenzofuran-2-yl)-6-chloro-2H-chromen-2-one
- AKOS000270841
- 890633-78-0
-
- インチ: 1S/C17H10ClNO3/c18-9-5-6-14-11(7-9)12(8-15(20)21-14)17-16(19)10-3-1-2-4-13(10)22-17/h1-8H,19H2
- InChIKey: LKKQOEDHJPYYCC-UHFFFAOYSA-N
- ほほえんだ: C1(=O)OC2=CC=C(Cl)C=C2C(C2=C(N)C3=CC=CC=C3O2)=C1
計算された属性
- せいみつぶんしりょう: 311.0349209g/mol
- どういたいしつりょう: 311.0349209g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 22
- 回転可能化学結合数: 1
- 複雑さ: 494
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 65.5Ų
じっけんとくせい
- 密度みつど: 1.481±0.06 g/cm3(Predicted)
- ゆうかいてん: 272-273 °C(Solv: N,N-dimethylformamide (68-12-2); methanol (67-56-1))
- ふってん: 536.8±50.0 °C(Predicted)
- 酸性度係数(pKa): 2.68±0.10(Predicted)
4-(3-amino-1-benzofuran-2-yl)-6-chloro-2H-chromen-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3228-0155-3mg |
4-(3-amino-1-benzofuran-2-yl)-6-chloro-2H-chromen-2-one |
890633-78-0 | 90%+ | 3mg |
$63.0 | 2023-04-26 | |
Life Chemicals | F3228-0155-40mg |
4-(3-amino-1-benzofuran-2-yl)-6-chloro-2H-chromen-2-one |
890633-78-0 | 90%+ | 40mg |
$140.0 | 2023-04-26 | |
Life Chemicals | F3228-0155-10mg |
4-(3-amino-1-benzofuran-2-yl)-6-chloro-2H-chromen-2-one |
890633-78-0 | 90%+ | 10mg |
$79.0 | 2023-04-26 | |
Life Chemicals | F3228-0155-10μmol |
4-(3-amino-1-benzofuran-2-yl)-6-chloro-2H-chromen-2-one |
890633-78-0 | 90%+ | 10μl |
$69.0 | 2023-04-26 | |
Life Chemicals | F3228-0155-2μmol |
4-(3-amino-1-benzofuran-2-yl)-6-chloro-2H-chromen-2-one |
890633-78-0 | 90%+ | 2μl |
$57.0 | 2023-04-26 | |
Life Chemicals | F3228-0155-30mg |
4-(3-amino-1-benzofuran-2-yl)-6-chloro-2H-chromen-2-one |
890633-78-0 | 90%+ | 30mg |
$119.0 | 2023-04-26 | |
Life Chemicals | F3228-0155-5μmol |
4-(3-amino-1-benzofuran-2-yl)-6-chloro-2H-chromen-2-one |
890633-78-0 | 90%+ | 5μl |
$63.0 | 2023-04-26 | |
Life Chemicals | F3228-0155-20μmol |
4-(3-amino-1-benzofuran-2-yl)-6-chloro-2H-chromen-2-one |
890633-78-0 | 90%+ | 20μl |
$79.0 | 2023-04-26 | |
Life Chemicals | F3228-0155-15mg |
4-(3-amino-1-benzofuran-2-yl)-6-chloro-2H-chromen-2-one |
890633-78-0 | 90%+ | 15mg |
$89.0 | 2023-04-26 | |
Life Chemicals | F3228-0155-2mg |
4-(3-amino-1-benzofuran-2-yl)-6-chloro-2H-chromen-2-one |
890633-78-0 | 90%+ | 2mg |
$59.0 | 2023-04-26 |
4-(3-amino-1-benzofuran-2-yl)-6-chloro-2H-chromen-2-one 関連文献
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
4-(3-amino-1-benzofuran-2-yl)-6-chloro-2H-chromen-2-oneに関する追加情報
Comprehensive Overview of 4-(3-amino-1-benzofuran-2-yl)-6-chloro-2H-chromen-2-one (CAS No. 890633-78-0): Properties, Applications, and Research Insights
The compound 4-(3-amino-1-benzofuran-2-yl)-6-chloro-2H-chromen-2-one (CAS No. 890633-78-0) is a structurally unique heterocyclic molecule that has garnered significant attention in pharmaceutical and materials science research. This benzofuran-chromenone hybrid exhibits a fascinating combination of aromatic systems and hydrogen-bonding motifs, making it a valuable scaffold for various applications. Its molecular architecture features a benzofuran moiety linked to a chlorinated coumarin core through an amino bridge, creating opportunities for diverse chemical modifications.
Recent literature highlights the growing interest in multi-functional heterocycles like CAS 890633-78-0, particularly for their potential in bioactive compound development. Researchers are actively investigating its structure-activity relationships (SAR) to understand how modifications affect properties. The presence of both electron-donating (amino) and electron-withdrawing (chloro) groups creates an interesting electronic profile that influences its photophysical behavior and molecular interactions.
From a synthetic chemistry perspective, 4-(3-amino-1-benzofuran-2-yl)-6-chloro-2H-chromen-2-one serves as an important intermediate for constructing more complex pharmacophores. Its fused ring system offers multiple sites for structure-activity optimization, a feature highly valued in medicinal chemistry projects. The compound's crystallographic data and solubility characteristics have been subjects of recent publications, addressing common queries from researchers about its physicochemical properties.
The chromen-2-one (coumarin) portion of the molecule contributes to its fluorescence properties, making it potentially useful in sensor development and biomarker applications. Meanwhile, the benzofuran segment adds structural rigidity and π-conjugation, properties that are increasingly important in organic electronic materials. These dual characteristics position CAS 890633-78-0 at the intersection of multiple research domains.
Analytical characterization of 4-(3-amino-1-benzofuran-2-yl)-6-chloro-2H-chromen-2-one typically involves advanced techniques such as HPLC-MS, NMR spectroscopy, and X-ray diffraction. Recent methodological improvements have enabled more precise determination of its purity profiles and stability parameters—key concerns for researchers sourcing this material. The compound's thermal behavior and degradation pathways have also been documented in technical literature.
In the context of green chemistry initiatives, synthetic routes to 890633-78-0 have evolved to incorporate more atom-efficient and catalytic processes. These advancements address growing concerns about sustainable synthesis while maintaining high yield optimization. The compound's scalability and process safety considerations have been discussed in recent process chemistry publications.
From a commercial availability standpoint, 4-(3-amino-1-benzofuran-2-yl)-6-chloro-2H-chromen-2-one is typically supplied as a high-purity crystalline solid with standardized analytical certificates. Suppliers often provide detailed technical data sheets covering its handling recommendations, storage conditions, and compatibility information—information frequently sought by procurement specialists.
Emerging research directions for CAS 890633-78-0 include exploration of its supramolecular chemistry potential and investigation of its biological activity profiles. The compound's ability to participate in hydrogen-bond networks makes it interesting for crystal engineering applications, while preliminary studies suggest possible structure-based interactions with certain biological targets.
Quality control protocols for 4-(3-amino-1-benzofuran-2-yl)-6-chloro-2H-chromen-2-one emphasize rigorous impurity profiling and batch-to-batch consistency verification. Analytical methods development for this compound remains an active area, with recent publications focusing on HPLC method optimization and spectroscopic characterization techniques.
As research into functionalized heterocycles continues to expand, 890633-78-0 represents an important example of how molecular hybridization can create compounds with enhanced properties. Its balanced combination of aromatic systems, hydrogen-bond donors/acceptors, and halogen substituents provides a versatile platform for further chemical exploration and application development across multiple scientific disciplines.
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